2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid
Overview
Description
2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid is a chemical compound characterized by its unique structure, which includes a pyrazolyl group and a tetrazolyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the nitration of benzoic acid followed by the introduction of the pyrazolyl and tetrazolyl groups through subsequent reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also incorporate continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) and hydrazine (N₂H₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of azides and hydrazides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid is studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool in biochemical assays.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic properties. It may be used in the design of new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
2-(1H-pyrazol-1-yl)acetic acid
2-(1H-pyrazol-1-yl)ethanol
2-(1H-pyrazol-1-yl)pyridine
Uniqueness: 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid stands out due to its dual functional groups, which provide it with unique chemical properties compared to its similar counterparts. This dual functionality allows for a wider range of chemical reactions and applications.
Properties
IUPAC Name |
2-pyrazol-1-yl-4-(2H-tetrazol-5-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O2/c18-11(19)8-3-2-7(10-13-15-16-14-10)6-9(8)17-5-1-4-12-17/h1-6H,(H,18,19)(H,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWGNIUWDXOSAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CC(=C2)C3=NNN=N3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220388 | |
Record name | 2-(1H-Pyrazol-1-yl)-4-(2H-tetrazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011404-55-9 | |
Record name | 2-(1H-Pyrazol-1-yl)-4-(2H-tetrazol-5-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011404-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Pyrazol-1-yl)-4-(2H-tetrazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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